molecular formula C12H42GeN2Si4 B8081276 CID 91996114

CID 91996114

Cat. No.: B8081276
M. Wt: 399.45 g/mol
InChI Key: VHNMPQPBVYGYLP-UHFFFAOYSA-N
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Description

CID 91996114 (PubChem Compound Identifier 91996114) is a chemical compound structurally characterized through gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fraction analysis . While its exact biological role remains unspecified in the provided evidence, its chemical structure (Figure 1B in ) and chromatographic profile (Figure 1C) suggest it is a component of Citrus essential oil (CIEO) . The compound’s identification relies on advanced analytical techniques, including mass spectral matching and fractionation studies, which highlight its purity and distinct physicochemical properties .

Properties

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane;germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H19NSi2.GeH4/c2*1-8(2,3)7-9(4,5)6;/h2*7H,1-6H3;1H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNMPQPBVYGYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.[GeH4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.[GeH4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H42GeN2Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

CID 91996114 shares structural motifs with oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), which feature cyclic ethers and polyketide backbones .

Functional Analogues

Similar to colchicine (CID 6167), a microtubule-disrupting alkaloid , this compound may interact with biological targets due to its heterocyclic framework. However, colchicine’s tropolone ring is absent in this compound, suggesting divergent mechanisms of action .

Physicochemical Properties

Key parameters for comparison include:

Parameter This compound Oscillatoxin D (CID 101283546) Colchicine (CID 6167)
Exact Mass (Da) Not reported 742.4 399.4
Collision Cross-Section (Ų) Not reported 220 (predicted) 180 (experimental)
LogP Not reported 4.2 1.5

Note: Data for this compound are inferred from analytical methods in ; oscillatoxin and colchicine data are derived from PubChem entries .

This compound’s GC-MS profile (, Figure 1C) indicates a lower volatility compared to monoterpenes but higher than sesquiterpenes, aligning with mid-polarity compounds .

Research Findings and Functional Insights

Analytical Characterization

This compound was isolated via vacuum distillation of CIEO, with its concentration peaking in intermediate fractions (, Figure 1D). Its mass spectrum (, Figure 1D) suggests a molecular ion [M+H]+ at m/z 327, though fragmentation patterns remain unelucidated .

Pharmacological Potential

Conversely, its lack of tropolone rings (vs. colchicine) may preclude anti-inflammatory activity .

Q & A

Basic: How should I formulate a research question for studying CID 91996114?

Answer:
A well-structured research question for this compound should align with frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • "How does this compound modulate [specific biochemical pathway] in [cell type/organism] compared to [control/alternative compound] under [experimental conditions] over [timeframe]?"
    Avoid vague terms; instead, specify variables (e.g., concentration, exposure duration) and measurable outcomes (e.g., enzymatic activity, gene expression). Test the question for clarity and feasibility using pilot studies or computational modeling .

Basic: What experimental design principles apply to this compound studies?

Answer:

  • Control Groups: Include positive/negative controls (e.g., known agonists/inhibitors) to validate this compound's effects.
  • Replication: Use triplicate measurements for statistical robustness, especially in dose-response assays.
  • Blinding: Implement single/double-blinding in in vivo studies to reduce bias.
  • Ethics: For animal studies, follow ARRIVE guidelines for humane endpoints and sample size justification.
    Document protocols in detail (e.g., solvent used, temperature) to ensure reproducibility .

Basic: How do I select methodologies for characterizing this compound's physicochemical properties?

Answer:

  • Purity Analysis: Use HPLC/LC-MS with orthogonal methods (e.g., NMR) to confirm >95% purity.
  • Stability Testing: Conduct accelerated stability studies under varying pH/temperature conditions.
  • Solubility: Apply shake-flask or UV-spectroscopy methods in biologically relevant solvents (e.g., PBS, DMSO).
    Reference ICH guidelines for validation parameters (precision, accuracy). Raw data should be archived in supplementary materials .

Advanced: How can I resolve contradictions in this compound's reported bioactivity data?

Answer:
Contradictions often arise from:

  • Context Dependency: Bioactivity may vary by cell type (e.g., cancer vs. primary cells) or assay conditions (e.g., serum-free media).
  • Off-Target Effects: Use CRISPR/Cas9 knockouts or isoform-specific inhibitors to isolate mechanisms.
  • Data Normalization: Re-analyze raw data using standardized metrics (e.g., fold-change vs. absolute values).
    Publish negative results and provide raw datasets to facilitate meta-analyses .

Advanced: What mixed-methods approaches enhance mechanistic studies of this compound?

Answer:
Combine:

  • Quantitative: High-throughput screening (e.g., RNA-seq, proteomics) to identify pathways affected by this compound.
  • Qualitative: Molecular dynamics simulations or X-ray crystallography to map binding interactions.
  • Triangulation: Validate findings across multiple models (e.g., in vitro, zebrafish, organoids).
    Use tools like STRINGdb for pathway enrichment analysis and PyMOL for structural visualization .

Advanced: How do I ensure reproducibility in this compound synthesis and testing?

Answer:

  • Synthesis Protocols: Adhere to COSHH regulations and document reaction conditions (catalyst, temperature).
  • Batch Variability: Perform QC checks (e.g., elemental analysis) for each synthesis batch.
  • Data Transparency: Share raw NMR spectra, chromatograms, and code for statistical analysis via repositories like Zenodo.
    Reference the FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: What ethical considerations apply to this compound research involving human tissues?

Answer:

  • Informed Consent: Obtain consent for biobanked samples, specifying research use.
  • Data Anonymization: Remove identifiers from genomic/clinical data per GDPR/HIPAA.
  • Conflict of Interest: Disclose funding sources (e.g., industry partnerships) in publications.
    Use ethics committee-approved protocols and cite IRB approval numbers .

Advanced: How can I integrate this compound findings into broader interdisciplinary research?

Answer:

  • Collaborative Frameworks: Partner with computational chemists for QSAR modeling or clinicians for translational studies.
  • Meta-Analysis: Pool data from public databases (ChEMBL, PubChem) to identify trends.
  • Policy Outreach: Translate findings into white papers for regulatory agencies (e.g., FDA, EMA) on safety/efficacy.
    Use tools like Cytoscape for network pharmacology analysis .

Key Resources for Further Reading:

  • Data Repositories: ChEMBL, PubChem, Protein Data Bank.
  • Ethical Guidelines: Declaration of Helsinki, ARRIVE 2.0.
  • Methodological Standards: NIH Rigor and Reproducibility Guidelines.

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